

Purity and Certification of Daclatasvir-13C2,d6 Standards: A Technical Guide

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Compound of Interest

Compound Name: Daclatasvir-13C2,d6

Cat. No.: B15582057

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and certification of **Daclatasvir-13C2,d6**, an isotopically labeled internal standard crucial for the accurate quantification of Daclatasvir in various analytical studies. This document outlines the analytical methodologies used to ensure the chemical and isotopic purity of these standards, as well as the certification process that guarantees their quality and reliability for research and clinical applications.

Introduction to Daclatasvir-13C2,d6

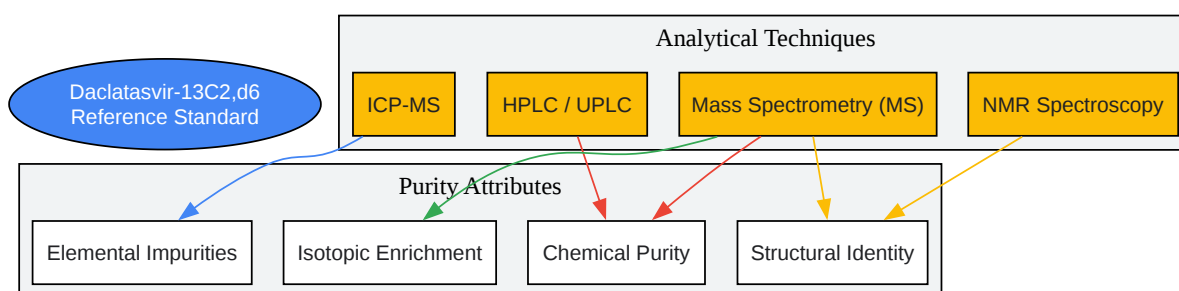
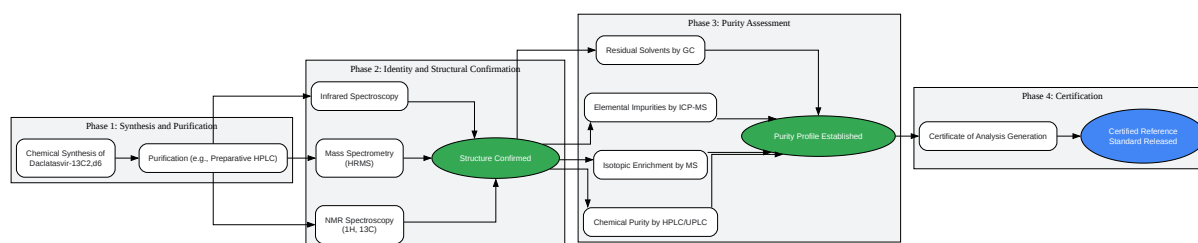
Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). [1] Stable isotope-labeled (SIL) analogues of Daclatasvir, such as **Daclatasvir-13C2,d6**, serve as indispensable internal standards for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic studies and therapeutic drug monitoring. [2] The use of SIL internal standards minimizes matrix effects and improves the accuracy and precision of quantification. [2] The certification of these standards is paramount to ensure the integrity of the data generated.

Certification of Daclatasvir-13C2,d6 Standards

The certification of a **Daclatasvir-13C2,d6** reference standard is a meticulous process that involves a battery of analytical tests to confirm its identity, purity, and isotopic enrichment.

Certified reference standards are typically accompanied by a Certificate of Analysis (CoA) that details the results of these tests.[3][4]

The general workflow for the certification of a reference standard is depicted below:



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